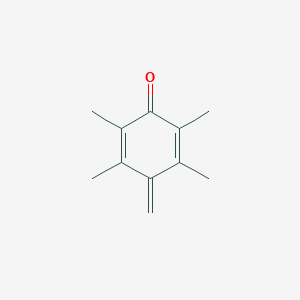
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is an organic compound with the molecular formula C11H14O. This compound is characterized by a cyclohexadienone ring substituted with four methyl groups and a methylene group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexadienone derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated cyclohexadienone derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its unique structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
- 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
Uniqueness
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
92916-95-5 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14O/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1H2,2-5H3 |
InChI Key |
KNXAPLKRSASDGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


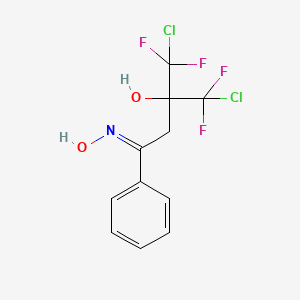
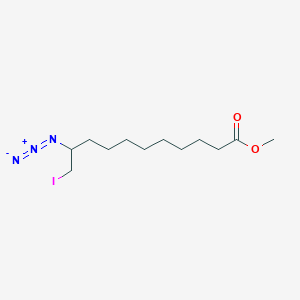
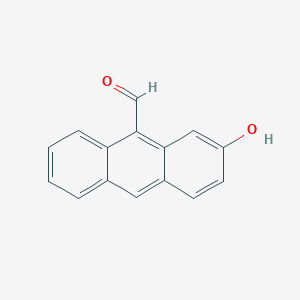
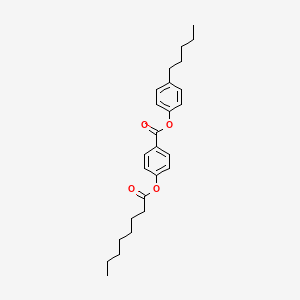
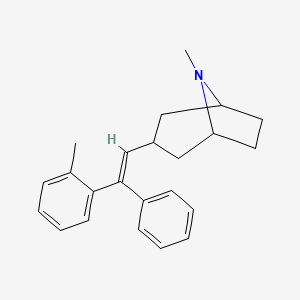
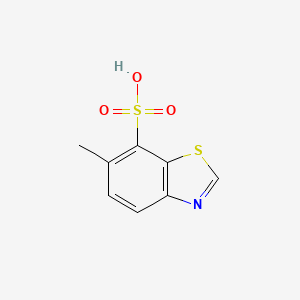
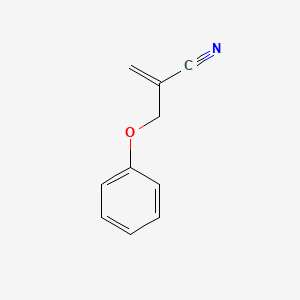
silane](/img/structure/B14344715.png)
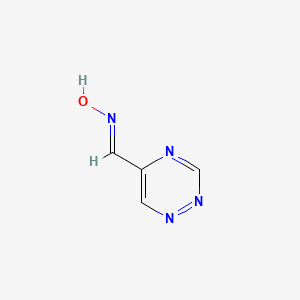
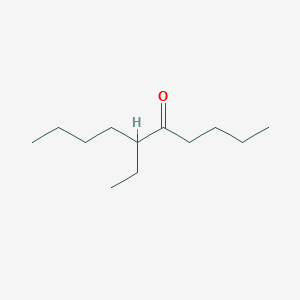
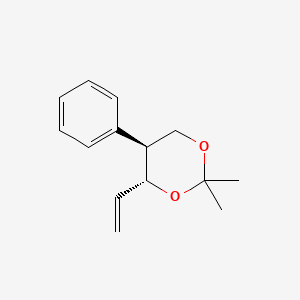
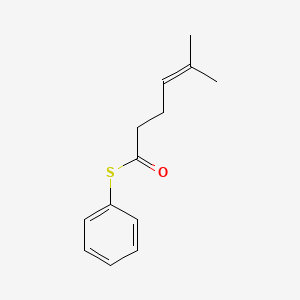
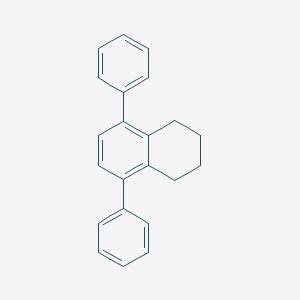
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
